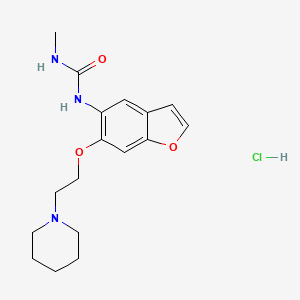
N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N'-methylurea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N’-methylurea hydrochloride is a synthetic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzofuran ring, a piperidine moiety, and a urea linkage. Its hydrochloride form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N’-methylurea hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzofuran intermediate, which is then reacted with piperidine and ethylene oxide to introduce the piperidinoethoxy group. The final step involves the reaction of the intermediate with methyl isocyanate to form the urea linkage, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N’-methylurea hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the piperidinoethoxy moiety.
Scientific Research Applications
N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N’-methylurea hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including its role as an antitussive agent and its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N’-methylurea hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to various physiological effects, such as the suppression of cough reflexes and modulation of neurotransmitter release. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with G-protein coupled receptors and ion channels.
Comparison with Similar Compounds
Similar Compounds
Pipazethate hydrochloride: A non-narcotic antitussive agent with a similar piperidinoethoxy group.
4-(2-Piperidinoethoxy)benzoic acid hydrochloride: Shares the piperidinoethoxy moiety but differs in the rest of the structure.
Uniqueness
N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N’-methylurea hydrochloride stands out due to its unique combination of a benzofuran ring and a urea linkage, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
75883-75-9 |
|---|---|
Molecular Formula |
C17H24ClN3O3 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
1-methyl-3-[6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]urea;hydrochloride |
InChI |
InChI=1S/C17H23N3O3.ClH/c1-18-17(21)19-14-11-13-5-9-22-15(13)12-16(14)23-10-8-20-6-3-2-4-7-20;/h5,9,11-12H,2-4,6-8,10H2,1H3,(H2,18,19,21);1H |
InChI Key |
QKGIUCUUZPNGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=C(C=C2C(=C1)C=CO2)OCCN3CCCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


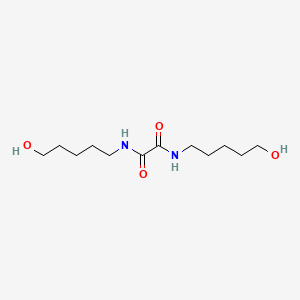
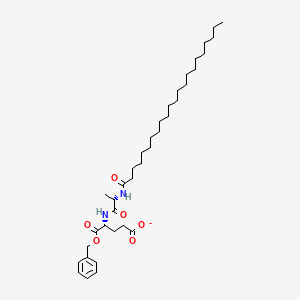




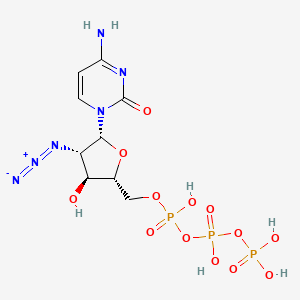
![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)
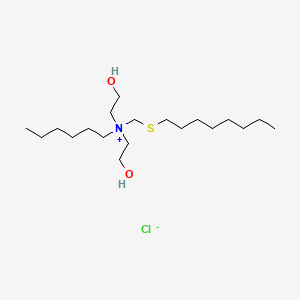



![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)

